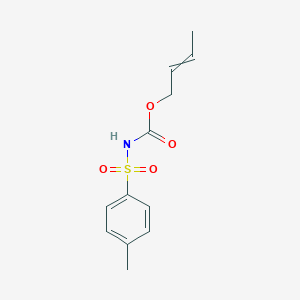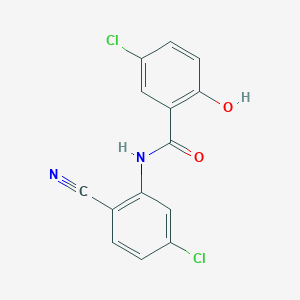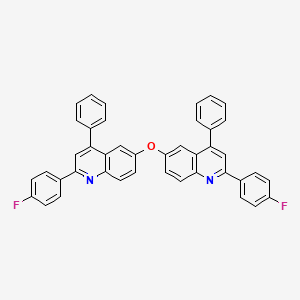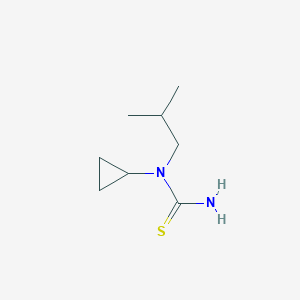![molecular formula C12H13F3O3 B12583166 Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) CAS No. 562811-22-7](/img/structure/B12583166.png)
Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol (1/1) est un composé chimique connu pour sa structure et ses propriétés uniques. Il présente un fragment d’acide acétique lié à un groupe phényle substitué par un trifluorométhyle via une liaison prop-2-én-1-ol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol implique généralement la réaction de l’acide 4-(trifluorométhyl)phénylacétique avec des réactifs appropriés pour introduire la fonctionnalité prop-2-én-1-ol. Une méthode courante implique l’utilisation d’acrylate d’éthyle, d’acétate de palladium (Pd(OAc)2), de bicarbonate de potassium (KHCO3) et d’alcool t-amylique comme solvants et catalyseurs .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle phényle ou le fragment prop-2-én-1-ol.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.
Industrie : Il est utilisé dans la production d’agrochimiques et de matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel l’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Cela peut conduire à l’inhibition d’enzymes spécifiques ou à la modulation de l’activité des récepteurs, entraînant divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-(trifluorométhyl)phénylacétique
- Acide 3-(trifluorométhyl)phénylacétique
- (3-Trifluorométhylphényl)acétate de méthyle
Unicité
L’acide acétique–3-[4-(trifluorométhyl)phényl]prop-2-én-1-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe trifluorométhyle améliore sa stabilité et sa lipophilie, ce qui le rend plus efficace dans certaines applications par rapport à des composés similaires .
Propriétés
Numéro CAS |
562811-22-7 |
|---|---|
Formule moléculaire |
C12H13F3O3 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
acetic acid;3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4) |
Clé InChI |
GNYQXXOUUBULDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1C=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
